molecular formula C18H17NO4 B4850369 ethyl 2-(9H-xanthene-9-carbonylamino)acetate

ethyl 2-(9H-xanthene-9-carbonylamino)acetate

Cat. No.: B4850369
M. Wt: 311.3 g/mol
InChI Key: WVMLZVVKQNCFED-UHFFFAOYSA-N
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Description

Ethyl 2-(9H-xanthene-9-carbonylamino)acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a xanthene core, which is a tricyclic aromatic structure, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(9H-xanthene-9-carbonylamino)acetate typically involves the esterification of 9H-xanthene-9-carboxylic acid with ethyl glycinate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(9H-xanthene-9-carbonylamino)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9H-xanthene-9-carboxylic acid and ethyl glycinate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Hydrolysis: 9H-xanthene-9-carboxylic acid and ethyl glycinate.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(9H-xanthene-9-carbonylamino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its ester functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(9H-xanthene-9-carbonylamino)acetate is largely dependent on its chemical structure. The ester group can undergo hydrolysis, releasing the active xanthene moiety, which can interact with various biological targets. The xanthene core is known to exhibit fluorescence, making it useful in imaging and diagnostic applications. Additionally, the compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage.

Comparison with Similar Compounds

Ethyl 2-(9H-xanthene-9-carbonylamino)acetate can be compared with other xanthene derivatives such as:

    Fluorescein: A widely used fluorescent dye with similar structural features.

    Rhodamine: Another fluorescent dye with applications in imaging and diagnostics.

    Xanthene-9-carboxylic acid: The parent compound, which lacks the ester functionality but retains the xanthene core.

Uniqueness

What sets this compound apart is its ester group, which allows for further chemical modifications and enhances its versatility in various applications. The presence of the xanthene core also imparts unique photophysical properties, making it valuable in fluorescence-based techniques.

Properties

IUPAC Name

ethyl 2-(9H-xanthene-9-carbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-22-16(20)11-19-18(21)17-12-7-3-5-9-14(12)23-15-10-6-4-8-13(15)17/h3-10,17H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMLZVVKQNCFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331613
Record name ethyl 2-(9H-xanthene-9-carbonylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333432-81-8
Record name ethyl 2-(9H-xanthene-9-carbonylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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